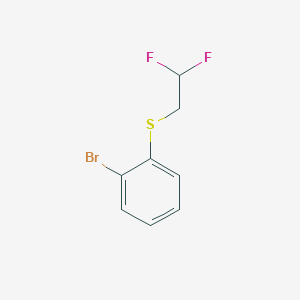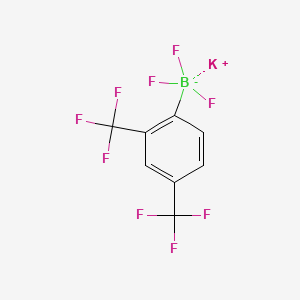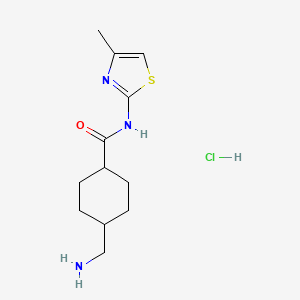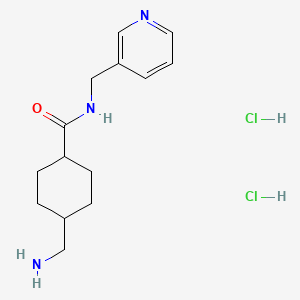
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, an aminomethyl group, and a morpholinylmethyl-phenyl amide moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride typically involves multiple steps:
Formation of the Cyclohexanecarboxylic Acid Derivative: This step involves the reaction of cyclohexanecarboxylic acid with an appropriate aminomethylating agent under controlled conditions.
Introduction of the Morpholinylmethyl-Phenyl Amide Moiety: This step involves the reaction of the intermediate product with morpholine and a phenyl amide derivative, often under catalytic conditions to ensure high yield and purity.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxylic acid moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl-phenyl amide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Cell Signaling: The compound can modulate cell signaling pathways, making it useful in studying cellular processes and disease mechanisms.
Medicine:
Drug Development: The compound can serve as a lead compound in the development of new drugs, particularly for diseases involving dysregulated enzyme activity or cell signaling.
Therapeutics: The compound can be used in the development of therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Biotechnology: The compound can be used in biotechnological applications, such as the development of biosensors and diagnostic tools.
作用机制
The mechanism of action of (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating cellular processes. Additionally, the compound can interact with cell surface receptors, influencing cell signaling pathways and altering cellular responses.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in various metabolic pathways, such as kinases and proteases.
Receptors: The compound can bind to receptors involved in cell signaling, such as G-protein-coupled receptors and tyrosine kinase receptors.
相似化合物的比较
Cyclohexanecarboxylic Acid Derivatives: Compounds with similar cyclohexanecarboxylic acid moieties, such as gabapentin and pregabalin.
Morpholine Derivatives: Compounds with similar morpholine moieties, such as morpholine and its derivatives.
Phenyl Amide Derivatives: Compounds with similar phenyl amide moieties, such as benzamide and its derivatives.
Uniqueness: (trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-morpholin-4-ylmethyl-phenyl)-amide dihydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the aminomethyl group, cyclohexanecarboxylic acid moiety, and morpholinylmethyl-phenyl amide moiety allows for diverse chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
1204337-40-5 |
|---|---|
分子式 |
C19H31Cl2N3O2 |
分子量 |
404.4 g/mol |
IUPAC 名称 |
4-(aminomethyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O2.2ClH/c20-13-15-1-5-17(6-2-15)19(23)21-18-7-3-16(4-8-18)14-22-9-11-24-12-10-22;;/h3-4,7-8,15,17H,1-2,5-6,9-14,20H2,(H,21,23);2*1H |
InChI 键 |
SPFNFXQTUSSDOI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN)C(=O)NC2=CC=C(C=C2)CN3CCOCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate](/img/structure/B8270662.png)













